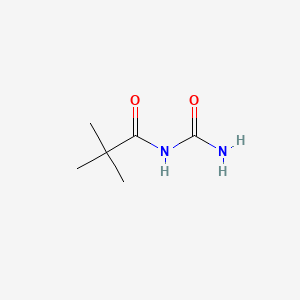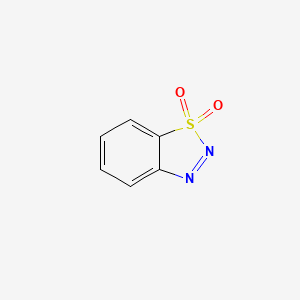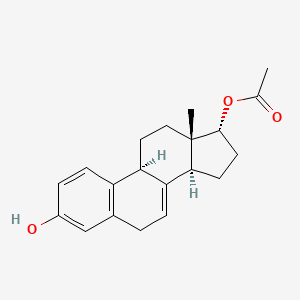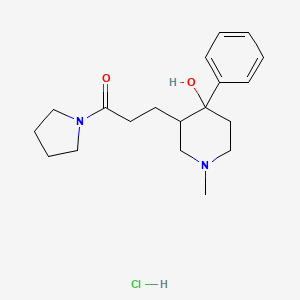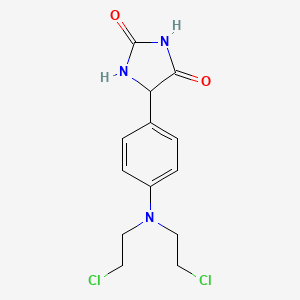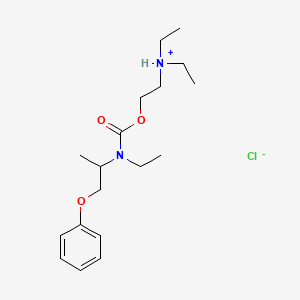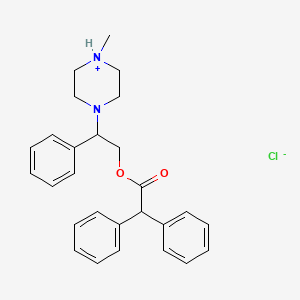
1,1,3,3,7-Pentamethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,7-Pentamethylindan-5-ol is an organic compound with the molecular formula C15H22O. It belongs to the class of indanols, which are characterized by an indane ring system with a hydroxyl group attached. This compound is notable for its unique structure, which includes five methyl groups attached to the indane ring, making it highly substituted and sterically hindered .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,7-Pentamethylindan-5-ol typically involves the alkylation of indanone derivatives followed by reduction. One common method includes the reaction of 1,1,3,3-tetramethylindan-5-one with methylmagnesium bromide (Grignard reagent) to introduce the additional methyl group, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the final alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3,7-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,1,3,3,7-Pentamethylindan-5-one
Reduction: 1,1,3,3,7-Pentamethylindane
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
1,1,3,3,7-Pentamethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the fragrance industry due to its unique odor profile and stability
Mécanisme D'action
The mechanism of action of 1,1,3,3,7-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s steric hindrance and electronic properties also play a role in its reactivity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
1,1,2,3,3-Pentamethylindan: Similar structure but differs in the position of the hydroxyl group.
1,1,3,3-Tetramethylindan-5-ol: Lacks one methyl group compared to 1,1,3,3,7-Pentamethylindan-5-ol.
1,1,3,3,7-Hexamethylindan-5-ol: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Propriétés
Numéro CAS |
53718-29-9 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,1,3,3,7-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3 |
Clé InChI |
YUORWRHMCJCLRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(CC2(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


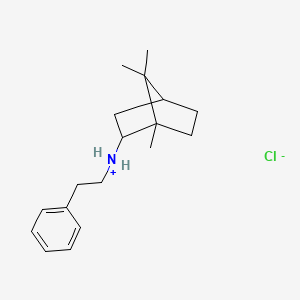
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
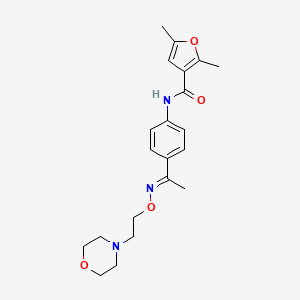
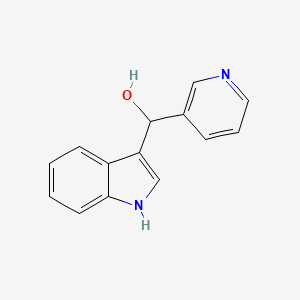
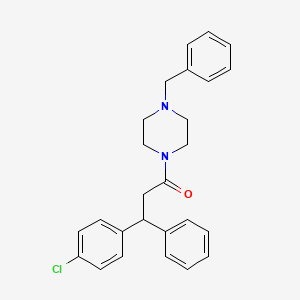
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
